molecular formula C7H14O3 B175056 (R)-ethyl-2-hydroxypentanoate CAS No. 115626-59-0

(R)-ethyl-2-hydroxypentanoate

Cat. No.: B175056
CAS No.: 115626-59-0
M. Wt: 146.18 g/mol
InChI Key: MQGTZMCASHTGBJ-ZCFIWIBFSA-N
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Description

(R)-Ethyl-2-hydroxypentanoate (CAS 115626-59-0) is a chiral ester of significant interest in organic and medicinal chemistry research. It serves as a versatile chiral building block, particularly valuable in the asymmetric synthesis of pharmaceutical intermediates. For instance, this compound has been utilized in the synthesis of an intermediate for a gamma secretase inhibitor investigated for Alzheimer's Disease . Its structure, featuring an ester group and a chiral hydroxyl center, makes it a suitable substrate for enzymatic and chemical transformations to access complex, enantiomerically pure molecules. Researchers employ this compound in the development of active pharmaceutical ingredients (APIs), including its role as a precursor in enzymatic reductions to produce key chiral alcohols . The compound is related to a class of hydroxypentanoate esters and acids, which are known for their utility in synthesizing bioactive compounds and specialty chemicals due to the reactivity of their hydroxyl and carboxylate functional groups . This product is intended for research purposes in laboratory settings only. It is not manufactured for diagnostic, therapeutic, or consumer use. Researchers should handle this material with standard precautions appropriate for laboratory chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2R)-2-hydroxypentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-3-5-6(8)7(9)10-4-2/h6,8H,3-5H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGTZMCASHTGBJ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for the Stereoselective Synthesis of R Ethyl 2 Hydroxypentanoate

Biocatalytic Approaches for Enantiopure (R)-Ethyl-2-hydroxypentanoate Production

Biocatalysis offers a highly selective and environmentally benign route to chiral compounds like this compound. The use of whole-cell biocatalysts or isolated enzymes can overcome the limitations of chemical methods, such as the need for harsh reaction conditions and the generation of significant waste.

Asymmetric Bioreduction of Prochiral Keto-esters: Focus on Ethyl 2-Oxopentanoate (B1239548) and Analogues

A key strategy for producing this compound is the asymmetric bioreduction of the corresponding prochiral keto-ester, ethyl 2-oxopentanoate. This transformation is catalyzed by oxidoreductases, particularly carbonyl reductases, which utilize a cofactor like NADPH or NADH to deliver a hydride to the carbonyl group, creating a new stereocenter with high enantioselectivity.

Characterization and Application of Stereoselective Carbonyl Reductases

Carbonyl reductases (KREDs) are a class of enzymes that catalyze the reduction of ketones and aldehydes to their corresponding alcohols. google.com The stereoselectivity of these enzymes is crucial for the production of a single enantiomer. For the synthesis of this compound, reductases that follow the anti-Prelog rule are required, delivering the hydride to the Re-face of the carbonyl group of ethyl 2-oxopentanoate.

Several studies have focused on identifying and characterizing carbonyl reductases with the desired stereoselectivity. For instance, a carbonyl reductase from Sporobolomyces salmonicolor (SSCR) has been shown to reduce aliphatic α-ketoesters to their corresponding (R)-α-hydroxy esters. rsc.orgcapes.gov.br This enzyme exhibits broad substrate specificity, making it a versatile biocatalyst for various reduction reactions. rsc.orgcapes.gov.br The three-dimensional structure of the enzyme's active site plays a critical role in determining the stereochemical outcome of the reduction by controlling the orientation of the substrate and the cofactor.

The screening of diverse microbial sources is a common strategy for discovering novel carbonyl reductases. Actinomycetes, for example, have been investigated as a source of robust biocatalysts for the stereoselective reduction of α-keto esters. scirp.org Strains like Gordonia hydrophobica have shown potential for the production of chiral alcohols from various carbonyl compounds. scirp.org

Below is a table summarizing the results of bioreduction of ethyl 2-oxopentanoate and its analogues using different biocatalysts.

SubstrateBiocatalystProductEnantiomeric Excess (ee)ConversionReference
Ethyl 2-oxopentanoateSporobolomyces salmonicolor CRThis compoundHigh- rsc.orgcapes.gov.br
Ethyl 2-oxobutanoateGordonia hydrophobica NBRC16057(R)-ethyl-2-hydroxybutanoate>99%High scirp.org
Ethyl 2-oxohexanoateGordonia hydrophobica NBRC16057(R)-ethyl-2-hydroxyhexanoate>99%High scirp.org
Ethyl 2-oxo-4-phenylbutyrateSaccharomyces cerevisiae CR (SeCR)(R)-ethyl-2-hydroxy-4-phenylbutyrate100%-
Development and Optimization of Enzymatic Cofactor Regeneration Systems

A major challenge in the industrial application of carbonyl reductases is the high cost of the nicotinamide (B372718) cofactors (NADH and NADPH). rsc.org These cofactors are required in stoichiometric amounts for the reduction reaction. rsc.org To overcome this, efficient cofactor regeneration systems are essential. These systems recycle the oxidized cofactor (NAD⁺ or NADP⁺) back to its reduced form, allowing for the use of catalytic amounts of the expensive cofactor. rsc.org

A common and effective method is the substrate-coupled regeneration system, where a second enzyme and a cheap, readily available co-substrate are used. For example, glucose dehydrogenase (GDH) can be coupled with a carbonyl reductase. rsc.org In this system, glucose is oxidized to gluconolactone, while NADP⁺ is reduced to NADPH, which is then utilized by the carbonyl reductase for the reduction of the target keto-ester. Isopropanol and formate (B1220265) dehydrogenase (FDH) are other commonly used co-substrates and enzymes for cofactor regeneration. rsc.org

Immobilization of both the primary reductase and the cofactor-regenerating enzyme can enhance stability and reusability, making the process more economically viable. rsc.orgmdpi.com Co-immobilization can also lead to more efficient catalysis, especially at low cofactor concentrations, by minimizing mass transfer limitations. rsc.org

Screening and Directed Evolution of Microbial and Plant Biocatalysts for Specific Enantiomers

The discovery of biocatalysts with desired properties, such as high stereoselectivity, activity, and stability, is crucial. This can be achieved through screening of natural biodiversity or by protein engineering techniques like directed evolution.

Screening efforts have explored a wide range of microorganisms, including yeasts, bacteria, and fungi, as well as plant cells, for their ability to reduce prochiral ketones. nih.gov For instance, various plant species and microorganisms have been screened for the stereoselective reduction of β-ketoesters, demonstrating the potential of natural sources for finding novel biocatalysts. nih.govscielo.br Commercial screening kits containing a panel of engineered ketoreductases with diverse properties are also available, facilitating the rapid identification of suitable enzymes for a specific transformation. codexis.com

Directed evolution has emerged as a powerful tool to tailor enzymes for specific industrial applications. caltech.edunih.gov This process involves iterative rounds of gene mutation and screening to identify variants with improved characteristics. illinois.edu Through directed evolution, the enantioselectivity of an enzyme can be inverted, its substrate scope can be broadened, and its stability under process conditions can be enhanced. nih.gov This approach has been successfully used to engineer enzymes for the synthesis of chiral alcohols with high enantiomeric excess. illinois.edu

Chemoenzymatic Cascade Processes for Enhanced Efficiency

Chemoenzymatic cascade reactions combine the high selectivity of biocatalysts with the versatility of chemical reactions in a one-pot process, offering a highly efficient and sustainable approach to complex molecules. rsc.orguni-hannover.de

Design and Implementation of Integrated Reaction Sequences

For example, a biocatalytic reduction could be followed by a lipase-catalyzed transesterification to produce a different ester derivative. The compatibility of the reaction conditions for both the enzymatic and chemical steps is a critical factor in the design of such cascades. The development of robust and reusable biocatalysts, such as immobilized enzymes, is also key to the successful implementation of these integrated processes on a larger scale. researchgate.net

Enzymatic Kinetic Resolution of Racemic α-Hydroxylated Esters

Kinetic resolution is a widely used enzymatic method for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with an enzyme.

Esterases and lipases are commonly employed for the kinetic resolution of racemic α-hydroxylated esters via enantioselective hydrolysis. smbstcollege.com In this process, one enantiomer of the racemic ester is preferentially hydrolyzed by the enzyme to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer.

For example, the kinetic resolution of racemic ethyl 2-hydroxy-4-phenylbutyrate has been achieved using lipase-catalyzed hydrolysis. researchgate.netscilit.com Lipases such as those from Pseudomonas cepacia and Candida rugosa have shown high enantioselectivity in the hydrolysis of various racemic esters. researchgate.netmdpi.comresearchgate.netalmacgroup.com The choice of solvent can also significantly influence the enantioselectivity of the reaction. For instance, in the resolution of (R,S)-2-(4-hydroxyphenoxy)propionic acid methyl ester, using toluene (B28343) as the organic phase with Candida rugosa lipase (B570770) resulted in an enantiomeric excess of over 99% at 38% hydrolysis. researchgate.net

Transesterification, catalyzed by lipases, offers an alternative to hydrolysis for kinetic resolution. mdpi.com In this method, a racemic alcohol or ester is reacted with an acyl donor or an alcohol, respectively, in a non-aqueous medium. The enzyme selectively catalyzes the acylation or transesterification of one enantiomer, allowing for the separation of the two enantiomers.

Lipase-catalyzed transesterification has been successfully applied to the resolution of various racemic alcohols and esters. researchgate.nettandfonline.com For instance, the kinetic resolution of racemic secondary alcohols using lipase-catalyzed transesterification with isopropenyl acetate (B1210297) as the acylating agent has been shown to be highly efficient. mdpi.com In the case of β-ketoesters, Candida antarctica lipase B (CAL-B) has been used to catalyze the transesterification of ethyl 3-oxobutanoate with secondary alcohols, with the reaction proceeding in a highly stereoselective manner. tandfonline.com

Esterase and Lipase-Mediated Enantioselective Hydrolysis

Asymmetric Chemical Synthesis of this compound

In addition to enzymatic methods, asymmetric chemical synthesis provides a powerful alternative for the preparation of enantiomerically pure this compound. kashanu.ac.ir

Chiral Auxiliary-Controlled Methodologies for Stereochemical Induction

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. This strategy is widely used in asymmetric synthesis. researchgate.net

Various chiral auxiliaries, such as oxazolidinones and camphorsultam, have been developed and utilized in a range of asymmetric transformations, including alkylation and aldol (B89426) reactions. wikipedia.org For the synthesis of α-hydroxy esters, chiral auxiliaries derived from compounds like (S)-(4R)-2,2-dimethyl-1,3-dioxolan-4-ylmethanol have been used to control the alkylation of glycolate (B3277807) enolates through bidentate chelation. researchgate.net The choice of the chiral auxiliary and the reaction conditions are crucial for achieving high diastereoselectivity. nih.gov

Enantioselective Catalytic Hydrogenation Utilizing Chiral Ligands

Asymmetric hydrogenation of α-keto esters is one of the most efficient methods for the synthesis of chiral α-hydroxy esters. researchgate.net This method involves the reduction of the ketone functionality of a precursor like ethyl 2-oxopentanoate using hydrogen gas in the presence of a chiral metal catalyst.

The catalyst typically consists of a transition metal, such as ruthenium or rhodium, complexed with a chiral ligand. The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the prochiral ketone, leading to the formation of one enantiomer of the alcohol in excess. For instance, Ru[(R)-BINAP]Cl₂ is a well-known catalyst for the enantioselective hydrogenation of β-keto esters, achieving enantiomeric excesses of up to 98.7%. The performance of the catalyst can be influenced by factors such as the substrate-to-catalyst ratio, hydrogen pressure, temperature, and solvent. The development of new chiral phospholane (B1222863) ligands and other advanced catalyst systems continues to improve the efficiency and selectivity of this method.

Data Tables

Table 1: Examples of Multi-Enzyme Systems for Chiral Alcohol Synthesis

ProductPrecursorEnzymesCofactor RegenerationConversion (%)Enantiomeric Excess (ee, %)Reference
(R)-ethyl 2-hydroxy-4-phenylbutyrateEthyl 2-oxo-4-phenylbutyrateCarbonyl reductase (CpCR), Glucose dehydrogenase (GDH)GDH/Glucose98.399.9 nih.gov
(R)-HPBEOPBEAlcohol dehydrogenase (ADH), Glucose dehydrogenase (GDH)GDH/Glucose7999.5 acs.org

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic Esters

Racemic EsterEnzymeMethod(S)-Acid ee (%)(R)-Ester ee (%)Reference
Ethyl 3-phenylbutanoateAlcaligenes spp. lipaseHydrolysis9798 almacgroup.com
Methyl (±)-2-(4-hydroxyphenoxy)propionateCandida rugosa lipaseHydrolysis>99 (for the acid)- researchgate.net

Table 3: Asymmetric Hydrogenation of α-Keto Esters

SubstrateCatalystChiral LigandProduct ee (%)Reference
Ethyl 2-oxo-2-phenylacetatePt/CFCinchonidine99 scispace.com
Ethyl 5,5-dimethoxy-3-oxopentanoateRuCl₂(R)-BINAP98.7
Development of Transition Metal-Based Catalytic Systems

The asymmetric reduction of prochiral α-keto esters, specifically ethyl 2-oxopentanoate, represents the most direct pathway to this compound. Transition metal-based catalysts have been central to the advancement of this transformation, offering high efficiency and enantioselectivity. sioc-journal.cn Ruthenium, rhodium, and iridium complexes are among the most extensively studied systems for the asymmetric hydrogenation and transfer hydrogenation of α-keto esters. sioc-journal.cnwiley.com

A notable advancement is the development of Ruthenium-based catalysts for dynamic kinetic resolution (DKR) via asymmetric transfer hydrogenation (ATH). nih.gov In this process, a racemic starting material is converted into a single, enantiomerically enriched product. nih.gov For the synthesis of related γ-butyrolactones from β-aryl α-keto esters, a catalyst system comprising [RuCl2(p-cymene)]2 and a chiral monosulfonated diamine ligand has proven highly effective. nih.gov This system facilitates a reduction/lactonization sequence, establishing three contiguous stereocenters with high diastereocontrol. nih.gov While this specific example produces a lactone, the underlying catalytic principle is directly applicable to the reduction of α-keto esters like ethyl 2-oxopentanoate.

The choice of metal center and its coordination environment is critical. For instance, cationic Iridium and Rhodium complexes, often paired with chiral bisphosphine ligands, are effective for the asymmetric hydrogenation of related α-amino-β-keto esters. wiley.com The optimization of reaction conditions, such as the choice of solvent and additives, plays a significant role. For example, in certain iridium-catalyzed hydrogenations, acetic acid was found to be the solvent of choice for achieving excellent diastereoselectivity. wiley.com

Below is a table summarizing the performance of a newly designed Ruthenium catalyst system in the dynamic kinetic resolution of a model β-aryl α-keto ester, illustrating the potential of such systems for generating chiral centers.

EntryCatalyst PrecursorChiral LigandYield (%)Enantiomeric Ratio (er)Reference
1[RuCl2(p-cymene)]2L19057:43 nih.gov
2[RuCl2(p-cymene)]2L78288:12 nih.gov
3[RuCl2(p-cymene)]2L89294:6 nih.gov
Ligand Architecture and Stereochemical Control in Reduction Reactions

The chiral ligand bound to the transition metal is arguably the most crucial component for achieving high stereoselectivity in reduction reactions. The ligand's architecture creates a chiral environment around the metal center, which dictates the facial selectivity of hydride delivery to the ketone carbonyl of the α-keto ester substrate.

Significant research has focused on designing and screening libraries of chiral ligands. nih.govdiva-portal.org In the context of the Ruthenium-catalyzed DKR-ATH of α-keto esters, the structure of the N-sulfonyldiamine ligand is paramount. nih.gov Studies have shown that both the chiral diamine backbone and the nature of the sulfonamide group synergistically influence enantiocontrol. nih.gov For example, modifying the sulfonamide group on a diphenylethylenediamine (DPEN) backbone led to a modest increase in enantioselectivity. However, a substantial improvement was achieved by changing the diamine scaffold itself, with an α-naphthyl ethylenediamine (B42938) backbone providing a more effective chiral environment. nih.gov Further optimization of the sulfonamide substituent on this new backbone, specifically to a m-terphenyl (B1677559) sulfonamide (L8), resulted in a highly effective ligand for providing excellent levels of enantioselectivity (94:6 er). nih.gov

The following table demonstrates the profound impact of ligand architecture on the enantioselectivity of the asymmetric transfer hydrogenation of a model α-keto ester.

EntryLigandDescriptionYield (%)Enantiomeric Ratio (er)Reference
1L1DPEN/Ts9057:43 nih.gov
2L4DPEN/m-terphenylsulfonamide8472:28 nih.gov
3L7α-naphthyl/triisopropylbenzenesulfonamide8288:12 nih.gov
4L8α-naphthyl/m-terphenylsulfonamide9294:6 nih.gov

This systematic tuning of the ligand structure highlights a key strategy in asymmetric catalysis: the modular design of ligands allows for rapid optimization of reaction outcomes for specific substrates. diva-portal.org

Diastereoselective Synthesis through Strategic Organic Transformations

An alternative to direct asymmetric catalysis is diastereoselective synthesis, where a chiral auxiliary is temporarily incorporated into the substrate molecule. This auxiliary directs the stereochemical outcome of a subsequent reaction before being cleaved to reveal the desired enantiomerically enriched product.

A highly effective method for the diastereoselective reduction of α-keto esters involves the use of cis-1-arylsulfonamido-2-indanols as chiral auxiliaries. nih.gov These auxiliaries are readily prepared from commercially available optically active cis-1-amino-2-indanols. nih.gov The α-keto ester is formed by esterification of the auxiliary's hydroxyl group with the α-keto acid (2-oxopentanoic acid). The subsequent reduction of the ketone is then directed by the bulky chiral auxiliary. nih.gov

The level of diastereoselectivity is highly dependent on the choice of reducing agent. While sodium borohydride (B1222165) in ethanol (B145695) provides only moderate selectivity, bulky metal hydride reagents like lithium tri-sec-butylborohydride (L-Selectride) or lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride afford excellent stereoselectivities (>99% de). nih.gov Furthermore, the addition of a Lewis acid, such as zinc chloride (ZnCl₂), can dramatically enhance the diastereoselectivity when using L-Selectride, leading to almost complete diastereofacial control. nih.gov After the reduction, the chiral auxiliary can be removed under mild basic conditions and recovered for reuse, furnishing the target α-hydroxy ester, in this case, this compound. nih.gov

The table below illustrates the influence of different reducing agents on the diastereoselectivity of the reduction of an α-keto ester derived from a cis-1-arylsulfonamido-2-indanol chiral auxiliary.

EntrySubstrateReducing AgentConditionsDiastereomeric RatioReference
13aNaBH4EtOH, 0 °C75:25 nih.gov
23aL-SelectrideTHF, -78 °C>99:1 nih.gov
33bL-Selectride/ZnCl2THF, -78 °C>99:1 nih.gov
43cL-Selectride/ZnCl2THF, -78 °C98:2 nih.gov

Comprehensive Analytical Strategies for Enantiomeric Purity and Absolute Stereochemical Assignment of R Ethyl 2 Hydroxypentanoate

High-Resolution Chiral Chromatographic Techniques

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. This section explores the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) in the analysis of (R)-ethyl-2-hydroxypentanoate.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Chiral HPLC is a powerful technique for separating enantiomers. The development of a robust HPLC method for this compound involves the careful selection of a chiral stationary phase (CSP) and mobile phase to achieve optimal separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and high enantioselectivity. ymc.eu

Method development often begins with screening various CSPs and mobile phase compositions. For instance, a common approach involves using normal-phase conditions with mobile phases consisting of hexane (B92381) and an alcohol modifier like isopropanol. rsc.org The validation of the developed method is crucial to ensure its accuracy, precision, linearity, and robustness. This includes determining the limit of detection (LOD) and limit of quantification (LOQ) for the enantiomers.

Table 1: Illustrative Chiral HPLC Method Parameters for Ethyl-2-hydroxypentanoate Enantiomers

ParameterConditionReference
Column CHIRALPAK AS-H rsc.org
Mobile Phase Hexane/iPrOH (99/1) rsc.org
Flow Rate 1.0 mL/min rsc.org
Detection UV at 220 nm rsc.org
Temperature 30 °C rsc.org
Retention Times Major enantiomer: 8.6 min, Minor enantiomer: 11.6 min rsc.org

This table is for illustrative purposes and specific conditions may vary based on the exact instrumentation and sample matrix.

Chiral Gas Chromatography (GC) for Volatile Derivatives and Enantiomer Separation

Chiral Gas Chromatography (GC) is particularly suitable for the analysis of volatile compounds. For less volatile compounds like ethyl-2-hydroxypentanoate, derivatization to more volatile forms may be necessary. sci-hub.se However, direct enantioselective separation on a chiral stationary phase is often preferred to avoid potential issues with derivatization reactions. chromatographyonline.com

Cyclodextrin-based chiral stationary phases are highly effective for the GC separation of many enantiomers. gcms.cznih.gov These CSPs, often based on beta- or gamma-cyclodextrins, can separate a wide range of chiral compounds. gcms.cz The selection of the specific cyclodextrin (B1172386) derivative and the temperature program are critical for achieving baseline separation of the enantiomers. gcms.czrestek.com For instance, γ-cyclodextrin phases have been successfully used to separate the enantiomers of similar ethyl esters.

Table 2: Example Chiral GC Column for Enantiomer Separation

Column TypeDescriptionCommon ApplicationsReference
Cyclodextrin-based CSPs Derivatized cyclodextrins coated on a polysiloxane backbone.Separation of a wide range of volatile and semi-volatile chiral compounds, including esters. gcms.cznih.gov
Chirasil-type CSPs Chiral selectors, like amino acid derivatives, anchored to a polysiloxane backbone.Enantiomeric separation of various compound classes, including amino acid derivatives. sci-hub.senih.gov

This table provides examples of column types; specific column selection depends on the analyte and desired separation.

Supercritical Fluid Chromatography (SFC) for Enhanced Separation and Preparative Applications

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC for both analytical and preparative chiral separations. sphinxsai.comamericanpharmaceuticalreview.comchromatographyonline.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like methanol. shimadzu.com This results in faster separations, reduced solvent consumption, and lower back pressures compared to HPLC. chromatographyonline.com

For preparative applications, SFC is highly efficient for isolating pure enantiomers. ymc.euhplc.eu The scalability from analytical to preparative SFC is often straightforward, allowing for the rapid purification of significant quantities of the desired enantiomer. hplc.eumdpi.com Polysaccharide-based chiral stationary phases are also widely used and highly effective in SFC. ymc.euhplc.eu

Advanced Spectroscopic and Chiroptical Characterization

While chromatography separates enantiomers, spectroscopic and chiroptical methods are essential for determining their absolute configuration and assessing diastereomeric ratios.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for structural elucidation. While enantiomers are indistinguishable in a standard NMR spectrum, they can be differentiated by converting them into diastereomers. wikipedia.orgethernet.edu.et This is achieved by reacting the enantiomeric mixture with a chiral derivatizing agent (CDA). wikipedia.orgnih.gov The resulting diastereomers will have distinct signals in the ¹H or ¹³C NMR spectrum, allowing for the determination of their ratio, which corresponds to the enantiomeric ratio of the original sample. acs.orgmagritek.com

Common chiral derivatizing agents for alcohols include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its analogues. google.com The analysis of the ¹H NMR spectra of the diastereomeric esters allows for the assignment of the absolute configuration based on the chemical shift differences of protons near the chiral center.

Table 3: Common Chiral Derivatizing Agents for NMR Analysis of Alcohols

Derivatizing AgentAcronymKey FeatureReference
α-Methoxy-α-(trifluoromethyl)phenylacetic acid MTPA (Mosher's acid)Widely used for creating diastereomeric esters to determine absolute configuration and enantiomeric purity. google.com
2-Methoxy-2-(1-naphthyl)propionic acid MαNPNaphthalene moiety provides strong anisotropic effects for better signal dispersion.
Diacetyl-L-tartaric anhydride DATANReacts with hydroxyl groups to form diastereomers resolvable by NMR without chromatography. nih.gov

Electronic Circular Dichroism (ECD) for Chiral Recognition and Configuration Elucidation

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. nih.govmtoz-biolabs.com It measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer. nih.gov

The absolute configuration of this compound can be determined by comparing its experimental ECD spectrum with the spectrum calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). researchgate.netmdpi.com A good match between the experimental and calculated spectra for a specific configuration provides strong evidence for that assignment. researchgate.netmdpi.com This method has become a reliable alternative to X-ray crystallography for assigning the absolute configuration of chiral molecules in solution. nih.govnih.gov

Research on the Utility of R Ethyl 2 Hydroxypentanoate As a Versatile Chiral Building Block in Complex Organic Synthesis

Precursor in the Stereoselective Synthesis of γ-Lactones and Related Heterocycles

The enantiopure structure of (R)-ethyl-2-hydroxypentanoate makes it an important starting material for the synthesis of chiral γ-lactones and other heterocyclic compounds. These structures are prevalent in many biologically active natural products.

Derivatization to Enantiopure γ-Valerolactone (GVL) and its Derivatives

This compound can be efficiently converted to (R)-γ-valerolactone (GVL), a significant chiral compound. mdpi.com The synthesis of enantiomerically pure GVL often involves the asymmetric reduction of levulinic acid esters. mdpi.com For instance, the enzymatic asymmetric reduction of ethyl levulinate can produce (R)-ethyl-4-hydroxypentanoate, which then undergoes intramolecular cyclization to form (R)-GVL. mdpi.combohrium.com This transformation is notable for its high enantiomeric excess and yield. mdpi.com

The derivatization process can be influenced by the choice of catalyst and reaction conditions. For example, using alcohol dehydrogenases (ADHs) from different microbial sources can lead to either the (R) or (S) enantiomer of GVL with high conversion and enantioselectivity. researchgate.net Specifically, LBADH from Lactobacillus brevis is effective in producing (R)-GVL. researchgate.net

Derivatives of GVL are also accessible through this chiral precursor. These derivatives are important for their biological potential, finding applications in pharmaceuticals and as flavoring agents. mdpi.comnih.gov

Formation of Substituted Tetrahydrofuran-2-ones

Substituted tetrahydrofuran-2-ones, also known as γ-lactones, are a class of compounds with significant biological activity. nih.gov this compound serves as a key starting material for creating these structures with controlled stereochemistry. The synthesis often involves the creation of a γ-hydroxy ester intermediate, which then cyclizes to form the lactone ring. researchgate.net

The synthesis of these substituted lactones can be achieved through various methods, including chemoenzymatic approaches. mdpi.com For example, the stereoselective reduction of a corresponding γ-keto ester can lead to the desired chiral γ-hydroxy ester, which then undergoes lactonization. researchgate.net The stereochemistry of the final product is dictated by the chirality of the starting this compound or the stereoselectivity of the reduction step.

Role in the Asymmetric Construction of Chiral Alcohols and Amines

The chiral center in this compound is a valuable asset for the asymmetric synthesis of chiral alcohols and amines. These functional groups are fundamental components of many bioactive molecules and pharmaceuticals. muni.cz

The synthesis of chiral alcohols can be achieved by the reduction of the ester functionality of this compound or its derivatives. The inherent chirality of the starting material directs the stereochemical outcome of the final alcohol product. Similarly, this compound can be converted into chiral amines through multi-step synthetic sequences. These sequences may involve the transformation of the hydroxyl group into a leaving group, followed by nucleophilic substitution with an amine source, or the conversion of the ester into an amide followed by reduction. The use of chiral building blocks like this compound provides a reliable method for introducing a specific stereocenter into the target molecule. acs.org

Strategic Intermediate in the Total Synthesis of Natural Products and Pharmaceutical Analogues

The versatility of this compound extends to its use as a strategic intermediate in the total synthesis of complex molecules, including natural products and their pharmaceutical analogues.

Stereocontrolled Pathways to Biologically Active Macrolides (e.g., Phoracantholides)

The synthesis of Phoracantholide I, for example, can utilize chiral synthons derived from materials like (R)-3-hydroxybutyrate, a compound structurally related to this compound. epdf.pub The synthetic strategy involves coupling chiral fragments to construct the carbon backbone of the macrolide, followed by a macrolactonization step to form the large ring. The stereochemistry of the fragments, derived from chiral pool materials, dictates the stereochemical outcome of the final natural product.

Synthesis of Related Angiotensin-Converting Enzyme (ACE) Inhibitor Intermediates

This compound is structurally related to key chiral intermediates used in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. researchgate.net A crucial intermediate for many ACE inhibitors is (R)-2-hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE). researchgate.netnih.govsioc-journal.cn The synthesis of (R)-HPBE is often achieved through the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE). researchgate.netnih.gov

This biocatalytic approach, often employing carbonyl reductase enzymes, results in high enantiomeric purity of the desired (R)-HPBE. researchgate.netnih.gov While not a direct precursor, the synthetic strategies and enzymatic methodologies developed for producing chiral α-hydroxy esters like (R)-HPBE are directly applicable to the synthesis and utilization of this compound in related pharmaceutical contexts. The ability to produce these chiral hydroxy esters with high stereoselectivity is a cornerstone in the manufacturing of several important antihypertensive drugs. researchgate.netresearchgate.net

Contribution to the Development of Novel Chiral Catalysts and Reagents in Asymmetric Synthesis

The advancement of asymmetric synthesis is intrinsically linked to the discovery and application of effective chiral molecules that can serve as catalysts, ligands, or auxiliaries. york.ac.uknih.gov These chiral entities are fundamental to controlling the stereochemical outcome of a reaction, enabling the selective production of a desired enantiomer—a critical requirement in fields such as pharmaceuticals and materials science. wikipedia.orgresearchgate.net Chiral building blocks, which are enantiomerically pure compounds, form the foundation for the synthesis of more complex chiral structures, including specialized ligands for metal-catalyzed reactions and organocatalysts. psu.edusfu.ca

While this compound is a valuable chiral molecule, its primary role in the literature is not as a direct precursor for new catalysts. Instead, its significance lies in its position as a target molecule, the synthesis of which drives and validates the development of novel asymmetric catalytic systems. The demand for efficient and highly selective methods to produce enantiopure α-hydroxy esters has spurred significant research into creating and optimizing chiral catalysts and reagents capable of achieving this transformation.

The asymmetric reduction of the corresponding prochiral ketoester, ethyl 2-oxopentanoate (B1239548), to this compound serves as a benchmark reaction for evaluating the efficacy of new catalytic methods. Success in this context is typically measured by the catalyst's ability to provide high conversion rates and, most importantly, high enantiomeric excess (ee).

Detailed research findings have highlighted several classes of catalysts that are effective for producing chiral hydroxypentanoates. For instance, enzymatic reductions have demonstrated remarkable efficiency. The use of an asymmetric dehydrogenase with NADPH as a cofactor for the reduction of ethyl levulinate (a constitutional isomer) yielded ethyl (R)-4-hydroxypentanoate with a high enantiomeric excess of 98.14% and a yield of 74%. mdpi.com This showcases the potential of biocatalysts in generating specific enantiomers of hydroxy esters.

In the realm of transition metal catalysis, ruthenium-based complexes have been extensively studied. Ruthenium catalysts paired with chiral phosphine (B1218219) ligands like BINAP and SEGPHOS are particularly noteworthy. ajchem-b.comrsc.org For example, the asymmetric hydrogenation of ethyl levulinate using a (R)-RuCl2[(p-cymene)(SEGPHOS)] precursor achieved full conversion, although with a modest ee of 18%. rsc.org A more effective system utilized a substrate-to-catalyst ratio of 1000:1 to hydrogenate ethyl levulinate, resulting in ethyl 4(R)-hydroxypentanoate with a 99% yield and a 99.0% ee. mdpi.comrsc.org These findings underscore how the pursuit of specific chiral molecules like hydroxypentanoates leads to the refinement of powerful catalytic systems.

The data below summarizes the performance of various catalysts in the synthesis of chiral ethyl hydroxypentanoates, illustrating the progress in catalyst development driven by the need for such building blocks.

Table 1: Performance of Catalytic Systems in the Asymmetric Synthesis of Ethyl Hydroxypentanoates

Catalyst SystemSubstrateProductYield / ConversionEnantiomeric Excess (ee)Reference
Asymmetric Dehydrogenase / NADPHEthyl LevulinateEthyl (R)-4-hydroxypentanoate74% Yield98.14% mdpi.com
Ruthenium-SEGPHOS ComplexEthyl LevulinateEthyl 4(R)-hydroxypentanoate99% Yield99.0% mdpi.comrsc.org
(R)-RuCl₂[(p-cymene)(SEGPHOS)]Ethyl LevulinateEthyl 4(R)-hydroxypentanoate100% Conversion18% rsc.org
Ru(acac)₃ / (S)-BINAPLevulinic Acid(S)-γ-Valerolactone-26% rsc.org
{[RuCl(SEGPHOS)]₂(μ-Cl)₃}⁻[NH₂(CH₃)₂]⁺Levulinic Acid(S)-γ-Valerolactone-82% rsc.org

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (R)-ethyl-2-hydroxypentanoate, and how can experimental parameters (e.g., catalysts, solvents) be optimized for enantiomeric purity?

  • Methodology : Use AI-driven retrosynthesis tools (e.g., Template_relevance models) to predict feasible routes . Prioritize one-step esterification or enantioselective reduction of ketone precursors. Monitor reaction progress via chiral HPLC to assess enantiomeric excess (EE). Adjust solvent polarity (e.g., THF vs. DCM) to influence stereochemical outcomes .
  • Key Data : Benchmarks include yield (>80%), EE (>95%), and reproducibility across ≥3 trials.

Q. How can researchers characterize the structural and optical properties of this compound to confirm its configuration?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for hydroxyl and ester group signals .
  • Chiroptical methods : Circular dichroism (CD) or polarimetry to verify R-configuration .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 117.12 g/mol) .

Q. What strategies mitigate racemization during storage or handling of this compound?

  • Methodology : Store at -20°C under inert atmosphere (argon/nitrogen) to minimize hydrolysis. Use stabilizers like BHT (butylated hydroxytoluene) in non-polar solvents. Validate stability via periodic EE assays over 6–12 months .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT calculations) predict the stereochemical outcomes of this compound synthesis?

  • Methodology : Perform density functional theory (DFT) simulations to model transition states and energy barriers for enantioselective steps. Compare predicted vs. experimental EE using software like Gaussian or ORCA .
  • Data Contradiction Analysis : If computational predictions conflict with empirical results, re-examine solvent effects or catalyst-substrate interactions not accounted for in the model .

Q. What biocatalytic systems (e.g., lipases, ketoreductases) enable sustainable production of this compound, and how do reaction conditions influence enzyme activity?

  • Methodology : Screen enzymes (e.g., Candida antarctica lipase B) in biphasic systems. Optimize pH (6.5–7.5), temperature (25–40°C), and co-solvents (e.g., ionic liquids) to enhance enantioselectivity. Use Michaelis-Menten kinetics to model substrate inhibition .

Q. How do solvent polarity and proticity affect the stereochemical stability of this compound in aqueous vs. non-aqueous environments?

  • Methodology : Conduct accelerated degradation studies in solvents (water, ethanol, hexane) under varying temperatures. Quantify racemization rates via chiral GC-MS. Correlate results with Kamlet-Taft solvent parameters to identify destabilizing conditions .

Q. What analytical approaches resolve contradictory data in chiral purity assessments (e.g., discrepancies between HPLC and polarimetry)?

  • Methodology : Cross-validate using orthogonal techniques:

  • HPLC : Chiralpak IG-3 column with hexane:isopropanol mobile phase.
  • Polarimetry : Calibrate with a pure (R)-enantiomer reference standard.
  • X-ray crystallography : Resolve absolute configuration if ambiguity persists .

Q. How can metabolic pathways of this compound be traced in model organisms (e.g., S. cerevisiae) using isotopic labeling?

  • Methodology : Synthesize 13C^{13}C-labeled compound and track incorporation into downstream metabolites via LC-MS/MS. Use knockout strains to identify enzymes involved in hydroxylation or ester hydrolysis .

Methodological Best Practices

  • Data Presentation : Include raw spectra, chromatograms, and statistical analyses (e.g., ANOVA for reproducibility). Use appendices for large datasets .
  • Ethical Compliance : Adhere to laboratory safety protocols (e.g., SDS guidelines for handling esters) and declare conflicts of interest in publications .
  • Critical Evaluation : Address limitations (e.g., scalability of biocatalytic routes) and propose iterative refinements in discussion sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.